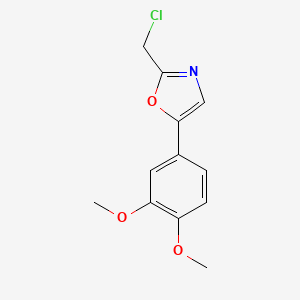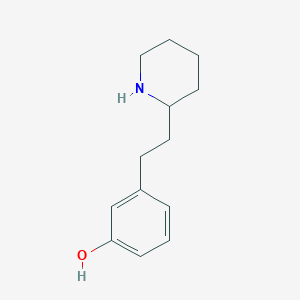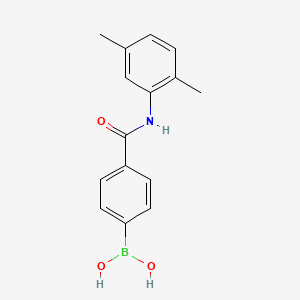
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
説明
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid (DMPPB) is a boronic acid derivative. Its molecular formula is C15H16BNO3 and it has a molecular weight of 269.11 g/mol .
Molecular Structure Analysis
The molecular structure of DMPPB consists of a phenylboronic acid core with a 2,5-dimethylphenylcarbamoyl group attached . The InChI code for DMPPB is1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) . Chemical Reactions Analysis
Boronic acids, including DMPPB, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .科学的研究の応用
Glucose-Sensitive Hydrogels
Phenylboronic Acid-Based Glucose-Sensitive Hydrogels are of interest for researchers, considering the large number of diabetes patients in the world . These hydrogels are able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level . This makes them suitable candidates for the design of insulin delivery systems .
Enrichment of cis-diol Containing Molecules
Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity with dissociation constants of 2.0 × 10 –4 M and 9.8 × 10 –5 M to adenosine and catechol, respectively . They also have a relatively high binding capacity (46 ± 1 μmol/g for adenosine and 166 ± 12 μmol/g for catechol) .
Biomedical Applications
Phenylboronic acid-functionalized chitosan conjugates have been explored for various biomedical applications . The chemical modification on the primary amine group or the hydroxyl group of chitosan can augment its application to achieve a specific biomedical application .
Sensing and Imaging
Phenylboronic acid (PBA) is a unique molecule which could selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction . This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in sensing and imaging .
Drug Delivery
The pH controllable capture/release feature of PBA also makes it suitable for drug delivery . The drug can be captured at a certain pH and released when the pH environment changes .
Separation
The high selectivity of phenylboronic acid-functionalized organic polymers to cis-diol containing molecules makes them suitable for separation . The recovery rates for the extraction of nucleosides by this polymer were high (63 88%, n = 3) .
特性
IUPAC Name |
[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(8-6-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANATQAPBZHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657062 | |
| Record name | {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dimethylphenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-40-2 | |
| Record name | B-[4-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



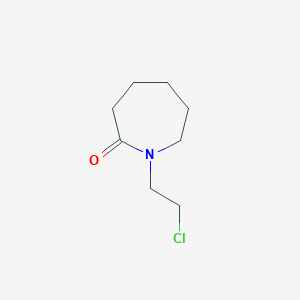
methanamine](/img/structure/B1461516.png)
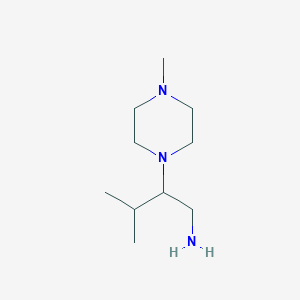
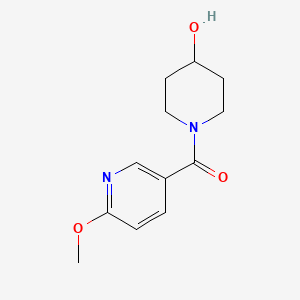
![4-[(Propan-2-yloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1461520.png)

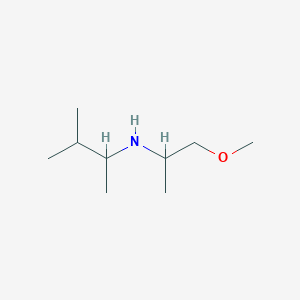
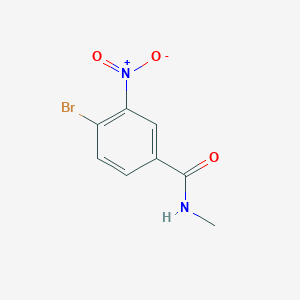
![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
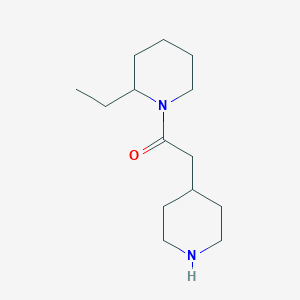
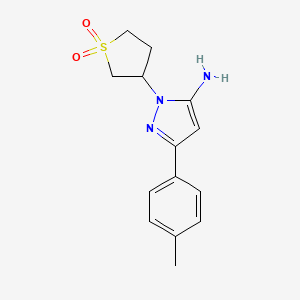
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)
